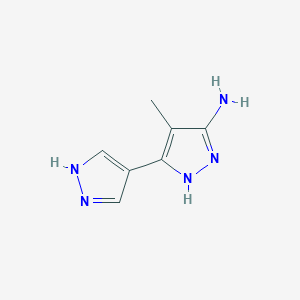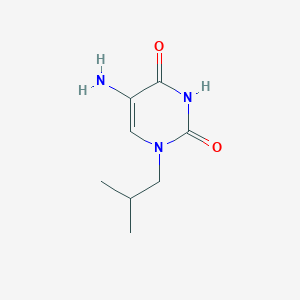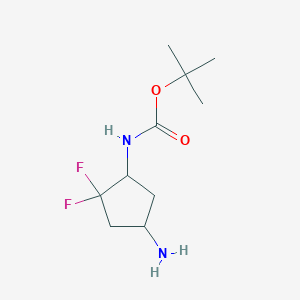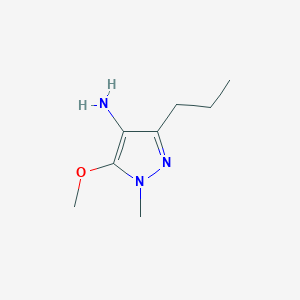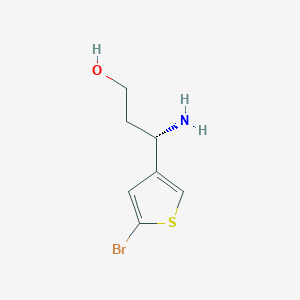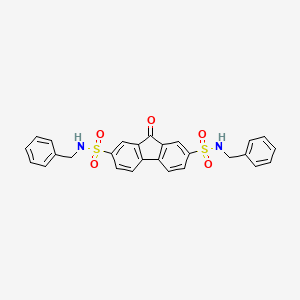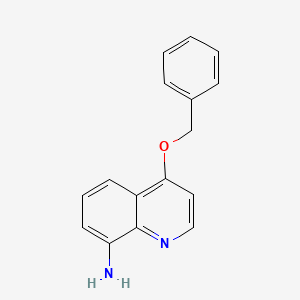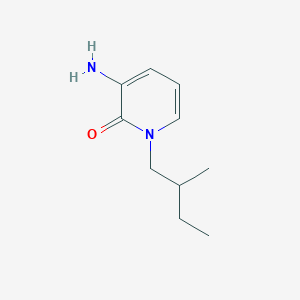
3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a methylbutyl side chain, and a dihydropyridinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbutylamine with a suitable dihydropyridinone precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dihydropyridinone ring can be reduced to a fully saturated pyridinone ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include nitroso derivatives, fully saturated pyridinone rings, and various substituted derivatives depending on the reagents used.
科学研究应用
3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydropyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- 3-Amino-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(2-ethylbutyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(2-methylpentyl)-1,2-dihydropyridin-2-one
Comparison: Compared to these similar compounds, 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one exhibits unique properties due to the specific arrangement of its side chain and ring structure. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for targeted research and applications.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
3-amino-1-(2-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-3-8(2)7-12-6-4-5-9(11)10(12)13/h4-6,8H,3,7,11H2,1-2H3 |
InChI 键 |
MPRYFHAHCFGHJX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CN1C=CC=C(C1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13073613.png)
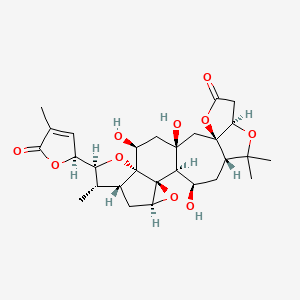
![2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one](/img/structure/B13073621.png)
![2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073623.png)
![2-[2-(Methylamino)ethyl]benzoic acid](/img/structure/B13073624.png)


